molecular formula C21H19F3N4O3 B2433433 [5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone CAS No. 477847-88-4

[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone

Cat. No. B2433433
CAS RN: 477847-88-4
M. Wt: 432.403
InChI Key: YIHJDZJJZCVALG-OUKQBFOZSA-N
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Description

This compound contains several functional groups, including a triazole ring, a dimethylamino group, a trifluoromethoxy group, and a methoxy group . These groups can confer various properties to the compound, such as polarity, reactivity, and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central triazole ring. The electronic properties of these groups (like the electron-withdrawing trifluoromethoxy group) could also influence the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the dimethylamino group could participate in reactions as a nucleophile, while the trifluoromethoxy group could act as an electron-withdrawing group, stabilizing positive charge in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar trifluoromethoxy and dimethylamino groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : New derivatives of 1,2,4-Triazole and Triazolidin have been synthesized, including compounds with structural similarities to the specified chemical. These compounds were synthesized using efficient methods and characterized using spectroscopic techniques and X-ray crystallography, providing insights into the structural features and synthesis approaches for related compounds (Abosadiya et al., 2018).

  • Molecular Structure Analysis : The structure and molecular properties of various triazole derivatives, including those with characteristics similar to the specified chemical, have been extensively analyzed. This includes molecular electrostatic potential (MEP) surface calculations and density functional theory (DFT) studies, contributing to a deeper understanding of their electronic properties (Ahmed et al., 2020).

Applications in Molecular Probes and Catalysis

  • Fluorescent Molecular Probes : Compounds with similar structural elements have been developed as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them useful in developing sensitive molecular probes for studying biological events (Diwu et al., 1997).

  • Catalytic Applications : Research has been conducted on complexes involving similar compounds for use in catalytic hydrogenations. These studies focus on the synthesis and characterization of such complexes, providing valuable information for catalytic applications (Guerriero et al., 2011).

Mechanism of Action

The mechanism of action for this compound in biological systems would depend on its structure and the specific context. For example, many compounds containing a triazole ring have been found to have various biological activities .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the known activities of other compounds containing similar functional groups .

properties

IUPAC Name

[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-27(2)13-12-18-19(20(29)14-4-8-16(30-3)9-5-14)25-26-28(18)15-6-10-17(11-7-15)31-21(22,23)24/h4-13H,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHJDZJJZCVALG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone

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